molecular formula C19H22N2O2S B4964231 N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide CAS No. 6441-58-3

N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B4964231
CAS No.: 6441-58-3
M. Wt: 342.5 g/mol
InChI Key: ZVNWNYQVCTYADW-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide is a chemical compound with the molecular formula C19H22N2O2S and a molecular weight of 342.4552 g/mol . This compound is known for its unique structure, which includes an ethylphenyl group, a carbamothioyl group, and a propoxybenzamide group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide can be compared with similar compounds such as:

  • N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide
  • N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(4-Ethylphenyl)carbamothioyl]-3-methylbutanamide

These compounds share similar structural features but differ in their functional groups and substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-13-23-17-11-7-15(8-12-17)18(22)21-19(24)20-16-9-5-14(4-2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNWNYQVCTYADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367722
Record name N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-58-3
Record name N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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